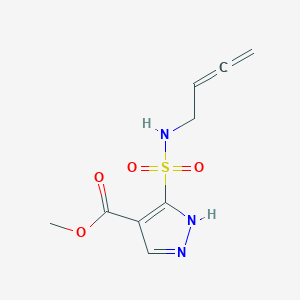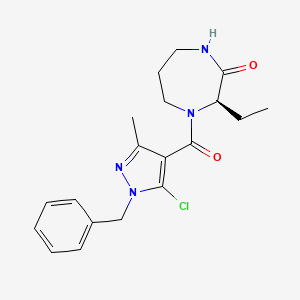![molecular formula C10H13NO3S B7409233 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid](/img/structure/B7409233.png)
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid is an organic compound with a unique structure that combines a pyridine ring with a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid typically involves the reaction of 3-(hydroxymethyl)pyridine with a butanoic acid derivative. One common method includes the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[3-(carboxymethyl)pyridin-4-yl]sulfanylbutanoic acid.
Reduction: Formation of 2-[3-(hydroxymethyl)piperidin-4-yl]sulfanylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Hydroxymethyl)pyridin-4-yl]butanoic acid: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpropanoic acid: Similar structure but with a shorter carbon chain, potentially affecting its physical and chemical properties.
2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylpentanoic acid: Longer carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the hydroxymethyl and sulfanyl groups in 2-[3-(Hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid provides a unique combination of functional groups that can participate in diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)pyridin-4-yl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-8(10(13)14)15-9-3-4-11-5-7(9)6-12/h3-5,8,12H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLVUNEPCMXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=C(C=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-difluoro-3-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-methylpentanamide](/img/structure/B7409165.png)
![2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol](/img/structure/B7409169.png)
![2-fluoro-N-[2-(1H-imidazol-5-yl)ethyl]-N-methyl-4-nitroaniline](/img/structure/B7409174.png)
![2,2-difluoro-3-hydroxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B7409179.png)
![2-[3-(Difluoromethoxy)-4-nitroanilino]-3-(1,3-thiazol-2-yl)propan-1-ol](/img/structure/B7409185.png)
![tert-butyl 4-[[(2S)-2-hydroxypropyl]amino]-3-(2-methylpropyl)piperidine-1-carboxylate](/img/structure/B7409192.png)

![Methyl 5-methyl-2-[2-[(2-methylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7409199.png)
![(7-Methoxyquinolin-3-yl)-(5,6,7,8-tetrahydropyrido[2,3-b]azepin-9-yl)methanone](/img/structure/B7409211.png)
![ethyl 4-cyclopropyl-3-[(2-methylcyclopropanecarbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7409217.png)

![4-[4-(2-Chlorobenzoyl)piperidine-1-carbonyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7409231.png)
![(2-Chlorophenyl)-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone](/img/structure/B7409240.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-2-[(4-methoxyphenyl)methoxy]acetamide](/img/structure/B7409246.png)
